REACTION_SMILES
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[C:3]([CH:4]=[CH2:5])(=[O:6])[O:7][C:8]([CH3:9])([CH3:10])[CH3:11].[CH3:12][CH2:13][O:14][C:15]([CH3:16])=[O:17].[CH3:18][OH:19].[CH3:1][NH2:2].[CH3:20][CH2:21][OH:22]>>[CH3:1][NH:2][CH2:5][CH2:4][C:3](=[O:6])[O:7][C:8]([CH3:9])([CH3:10])[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CNCCC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |